

## BIIB091 Clinical Trial Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BIIB091   |           |
| Cat. No.:            | B15578730 | Get Quote |

An In-depth Analysis of the Bruton's Tyrosine Kinase (BTK) Inhibitor **BIIB091** and its Standing Amongst Alternatives for Relapsing Multiple Sclerosis

This guide provides a comprehensive overview of the available clinical trial data for **BIIB091**, a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK), and compares its profile with established and emerging therapies for relapsing multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals to offer a consolidated resource on **BIIB091**'s mechanism of action, preclinical potency, and clinical development program.

# BIIB091: Mechanism of Action and Preclinical Potency

**BIIB091** is a highly selective, reversible, and non-covalent inhibitor of BTK.[1] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, both of which are implicated in the inflammatory processes of multiple sclerosis.[2] By inhibiting BTK, **BIIB091** is designed to modulate the activation of these immune cells, thereby reducing the autoimmune response that drives MS pathology.

The preclinical in vitro potency of **BIIB091** has been characterized in various assays, demonstrating its inhibitory activity on key cellular functions.



| Assay/Cell Type                                                  | Endpoint                              | IC50 (nM)     |
|------------------------------------------------------------------|---------------------------------------|---------------|
| B-cell activation (naïve and unswitched memory)                  | In vivo inhibition                    | 55[2][3]      |
| Stimulated B cells                                               | Whole blood assay                     | 87[2][3]      |
| Stimulated myeloid cells                                         | Whole blood assay                     | 106[2][3]     |
| BTK-dependent proximal signaling and distal functional responses | In vitro in B cells and myeloid cells | 3 - 106[2][3] |

## Clinical Development Program: Phase 1 and 2 Trial Designs

**BIIB091** has completed a Phase 1 clinical trial in healthy volunteers and is currently in a Phase 2 trial for patients with relapsing forms of multiple sclerosis.

#### Phase 1 Study (NCT03943056)

This initial study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BIIB091** in healthy adults.[4]



| Study Design                                                                   | Population                  | Interventions                                                                                         | Primary<br>Outcome<br>Measures                                                                                                                       | Status       |
|--------------------------------------------------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Randomized, Blinded, Placebo- Controlled, Single- and Multiple- Ascending Dose | 64 Healthy<br>Volunteers[4] | Single oral doses<br>of BIIB091 or<br>placebo. Multiple<br>oral doses of<br>BIIB091 or<br>placebo.[4] | Safety and tolerability assessed by adverse events, vital signs, ECGs, and laboratory tests. Pharmacokinetic s (Cmax, Tmax, AUC). Pharmacodynam ics. | Completed[4] |

Detailed quantitative results from this Phase 1 trial have not yet been publicly released.

### Phase 2 FUSION Study (NCT05798520)

The ongoing FUSION study is a two-part, multicenter, randomized, blinded, active-controlled trial designed to assess the safety and efficacy of **BIIB091** in adults with relapsing forms of MS. [5][6][7][8]



| Part   | Study<br>Design                                  | Population                             | Intervention<br>s                                                                                             | Primary<br>Endpoint                                                                                                | Status        |
|--------|--------------------------------------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------|
| Part 1 | Randomized,<br>Blinded,<br>Active-<br>Controlled | ~125 participants with relapsing MS[1] | High-dose BIIB091, Low-dose BIIB091, or Diroximel Fumarate (DRF)[1]                                           | Incidence of<br>adverse<br>events and<br>serious<br>adverse<br>events.[1]                                          | Recruiting[5] |
| Part 2 | Randomized,<br>Blinded,<br>Active-<br>Controlled | ~150 participants with relapsing MS[1] | Selected- dose BIIB091 + standard- dose DRF, Selected- dose BIIB091 + low-dose DRF, or Standard- dose DRF.[1] | Cumulative<br>number of<br>new<br>gadolinium-<br>enhancing<br>(GdE) T1<br>lesions at<br>Weeks 8, 12,<br>and 16.[1] | Recruiting[5] |

### **Signaling Pathway and Experimental Workflows**

To visually represent the underlying biological and clinical processes, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

BIIB091 inhibits the BTK signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trials Study Details [biogentriallink.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicalresearch.com [clinicalresearch.com]
- 8. A Study to Learn About the Safety of BIIB091 and Its Effect on Brain Inflammation When Taken Alone or With Diroximel Fumarate (DRF) in Adults With Relapsing Forms of Multiple Sclerosis (MS) | Clinical Research Trial Listing (Relapsing Forms of Multiple Sclerosis) ( NCT05798520) [trialx.com]
- To cite this document: BenchChem. [BIIB091 Clinical Trial Results: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578730#biib091-clinical-trial-results-phase-1-and-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com